molecular formula C18H22Cl2N2O3S B8717345 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-yl)methoxy)ethyl acetate CAS No. 178979-50-5

2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-yl)methoxy)ethyl acetate

Cat. No. B8717345
CAS RN: 178979-50-5
M. Wt: 417.3 g/mol
InChI Key: PSYSJBNLUWWJTP-UHFFFAOYSA-N
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Description

2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-yl)methoxy)ethyl acetate is a useful research compound. Its molecular formula is C18H22Cl2N2O3S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-yl)methoxy)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-yl)methoxy)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178979-50-5

Molecular Formula

C18H22Cl2N2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

2-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methoxy]ethyl acetate

InChI

InChI=1S/C18H22Cl2N2O3S/c1-11(2)17-18(26-15-8-13(19)7-14(20)9-15)22(4)16(21-17)10-24-5-6-25-12(3)23/h7-9,11H,5-6,10H2,1-4H3

InChI Key

PSYSJBNLUWWJTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COCCOC(=O)C)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)c1nc(COCCO)n(C)c1Sc1cc(Cl)cc(Cl)c1
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Synthesis routes and methods II

Procedure details

To dry methylene chloride solution (5 ml)of 200 mg (0.5 mmol)of 2-{[5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]methoxy}ethanol (25a), 161 mg (1.60 mmol)of triethylamine was added under ice-cooling, 63 mg (0.8 mmol)of acetyl chloride was added, and the mixture was stirred at the same temperature for 15 minutes. To the reaction mixture, a saturated aqueous solution of sodium hydrogen carbonate was added, neutralized, and extracted with methylene chloride. The extract was washed with water and dried over sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate:n-hexane=1:1)to obtain 200 mg of 2-[5-(3,5-dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-ylmethoxy]ethyl acetate (Compound I-60)as oil (yield 90%).
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63 mg
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2-{[5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]methoxy}ethanol
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200 mg
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161 mg
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5 mL
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Synthesis routes and methods III

Procedure details

To dry methylene chloride solution (5 ml) of 200 mg (0.5 mmol) of 2-{[5-(3,5-dichlorophenylthio)-4-isopropyl-1 methyl-1H-imidazol-2-yl]methoxy} ethanol (25a), 161 mg (1.60 mmol) of triethylamine was added. Under ice-cooling, 63 mg (0.8 mmol) of acetyl chloride was added, and the mixture was stirred at the same temperature for 15 minutes. To the reaction mixture, a saturated aqueous solution of sodium hydrogen carbonate was added, neutralized, and extracted with methylene chloride. The extract was washed with water and dried over sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate:n-hexane=1:1) to obtain 200 mg of 2-[-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-ylmethoxy]ethyl acetate (Compound I-60) as oil (yield 90%).
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63 mg
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0 (± 1) mol
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2-{[5-(3,5-dichlorophenylthio)-4-isopropyl-1 methyl-1H-imidazol-2-yl]methoxy} ethanol
Quantity
200 mg
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reactant
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161 mg
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reactant
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5 mL
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solvent
Reaction Step Three

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